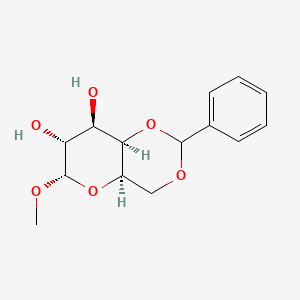

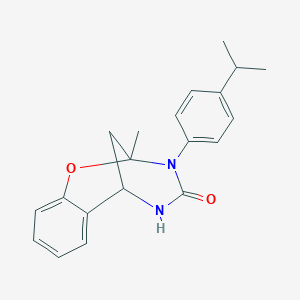

1-(2,5-difluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2,5-difluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide is a chemical entity that appears to be related to the class of methanesulfonamides. Methanesulfonamides are a group of compounds known for their various pharmacological activities, including the ability to interact with adrenoceptors as demonstrated by N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, which is a potent agonist at alpha 1-adrenoceptors .

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides involves a reaction with terminal acetylenes in the presence of a palladium catalyst . Although the specific synthesis of this compound is not detailed in the provided papers, it is likely that similar synthetic strategies could be employed, possibly involving halogenated phenyl methanesulfonamides and appropriate substitutions to introduce the methoxy groups.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The specific compound would have additional structural features such as the difluorophenyl and methoxyphenyl groups, which could influence its reactivity and interaction with biological targets. The presence of fluorine atoms, in particular, can significantly affect the molecule's properties, such as its lipophilicity and metabolic stability.

Chemical Reactions Analysis

Methanesulfonamides can participate in various chemical reactions. For example, the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine leads to the formation of trifluoro-N-(triphenyl-λ5-phosphanylidene)methanesulfonamide . This suggests that methanesulfonamides can undergo transformations involving phosphorus compounds, which could be relevant for further chemical modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as fluorine can increase the acidity of the amine hydrogen, while methoxy groups can contribute to the overall polarity and solubility of the compound. The specific physical properties such as melting point, boiling point, solubility, and stability of this compound would need to be determined experimentally, but can be inferred to some extent from related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Self-Assemblies : Diethyltin(methoxy)methanesulfonate has been shown to react with t-butylphosphonic acid, leading to the formation of three-dimensional self-assemblies. These compounds, characterized by IR, NMR, and X-ray crystallographic studies, demonstrate significant structural motifs and potential for creating supramolecular structures with applications in material science and catalysis (Shankar et al., 2011).

One-Step Synthesis of 1-Methylsulfonyl-indoles : Research has developed a one-step synthesis method for 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, showcasing the potential of methanesulfonamide derivatives in synthesizing complex heterocyclic compounds. This method offers a streamlined approach to obtaining compounds with potential biological activity and pharmaceutical applications (Sakamoto et al., 1988).

Asymmetric Hydrogenation Catalysis : A study on the asymmetric hydrogenation of alpha-hydroxy aromatic ketones using a specific methanesulfonyl-based catalyst demonstrates the utility of methanesulfonamide derivatives in catalysis. The process yields high enantioselectivity, highlighting the potential for methanesulfonamide derivatives in stereoselective synthesis and their role in developing pharmaceuticals (Ohkuma et al., 2007).

Chemoselective N-Acylation Reagents : The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the chemoselectivity of methanesulfonamide derivatives as N-acylation reagents. This research opens up new pathways for selective acylation reactions, crucial in the synthesis of peptides and amide bonds in organic chemistry (Kondo et al., 2000).

Eigenschaften

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2NO4S/c1-23-16-6-4-3-5-14(16)17(24-2)10-20-25(21,22)11-12-9-13(18)7-8-15(12)19/h3-9,17,20H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAUSMGOEQFXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-{[1-(2-methoxyethyl)cyclopentyl]methyl}pyridine-3-carboxamide](/img/structure/B3013419.png)

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)